Ethyl (6-oxopyridazin-1(6H)-yl)acetate
Overview
Description
Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Ethyl (6-oxopyridazin-1(6H)-yl)acetate is a chemical compound that primarily targets aliphatic or aromatic alcohols . These alcohols play a crucial role in various biochemical reactions, serving as reactants in the synthesis of carbonates .
Mode of Action
The compound interacts with its targets (aliphatic or aromatic alcohols) in the presence of potassium tert-butoxide . This interaction results in the formation of carbonates . The compound serves as an efficient, stable, and ecofriendly alternative to chloroformates .
Biochemical Pathways
The compound affects the alkoxycarbonylation pathway . This pathway involves the conversion of alcohols into carbonates . The downstream effects of this pathway include the production of carbonates in good yields .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of carbonates from alcohols . This reaction results in the production of carbonates in good yields , indicating the compound’s efficiency in its action.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction involving the compound and alcohols occurs in the presence of potassium tert-butoxide in toluene at room temperature . This suggests that the compound’s action is influenced by the presence of certain substances (potassium tert-butoxide) and specific conditions (room temperature).
Biochemical Analysis
Biochemical Properties
Ethyl (6-oxopyridazin-1(6H)-yl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of carbonates. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable and eco-friendly alternatives to chloroformates . The compound’s interaction with potassium tert-butoxide in the presence of aliphatic or aromatic alcohols leads to the efficient production of carbonates . These interactions highlight the compound’s potential as an acyl-transfer agent in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific enzymes and proteins can lead to changes in cellular activities, including the regulation of metabolic pathways and the alteration of gene expression patterns . These effects underscore the compound’s potential in therapeutic applications and biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s structure allows it to interact with specific binding sites on enzymes and proteins, thereby modulating their activity . These interactions can result in the inhibition of certain enzymatic reactions or the activation of others, depending on the context of the biochemical environment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular activities . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, highlighting its potential for sustained biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the compound’s therapeutic potential and safety profile in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in acyl-transfer reactions highlights its importance in metabolic processes, where it can influence the synthesis and degradation of key metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications and therapeutic interventions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-oxopyridazin-1(6H)-yl)acetate typically involves the reaction of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with ethyl acetate in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like toluene at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of eco-friendly and non-toxic reagents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-oxopyridazin-1(6H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Ethyl (6-oxopyridazin-1(6H)-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl (6-oxopyridazin-1(6H)-yl)acetate can be compared with other similar compounds, such as:
4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: These compounds are used as intermediates in the synthesis of this compound and have similar chemical properties.
N-Substituted Carbamates: These compounds share some structural similarities and are used in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2-(6-oxopyridazin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-10-7(11)4-3-5-9-10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHWJVYWVLEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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